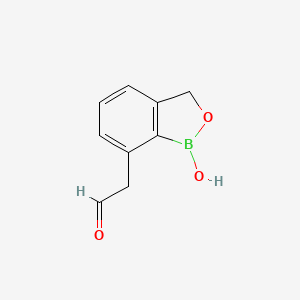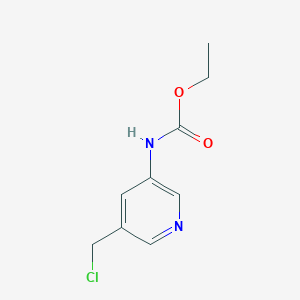
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone is a complex organic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.46 g/mol . This compound is known for its unique structure, which includes two amino groups, two hydroxyl groups, and two isobutyl groups attached to an anthraquinone core. It is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
The synthesis of 4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone involves multiple steps. One common method includes the reaction of 1,8-dihydroxyanthraquinone with isobutylamine under specific conditions to introduce the isobutyl groups. . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials.
作用机制
The mechanism of action of 4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with DNA and proteins .
相似化合物的比较
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone can be compared with other anthraquinone derivatives, such as:
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar in structure but lacks the isobutyl groups.
1,8-Dihydroxyanthraquinone: Lacks the amino and isobutyl groups, making it less reactive in certain chemical reactions.
The presence of both amino and isobutyl groups in this compound makes it unique and versatile for various applications.
属性
CAS 编号 |
76643-49-7 |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
4,5-diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4/c1-9(2)5-11-7-13(23)15-17(19(11)25)22(28)18-16(21(15)27)14(24)8-12(20(18)26)6-10(3)4/h7-10,25-26H,5-6,23-24H2,1-4H3 |
InChI 键 |
CZJZMSRDRZJNSB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CC(C)C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


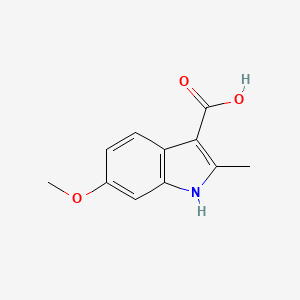
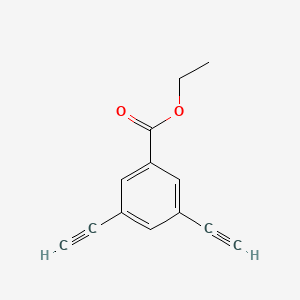
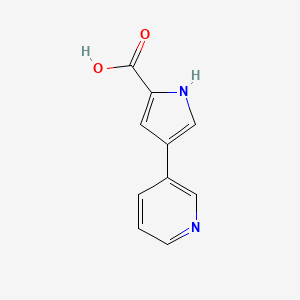

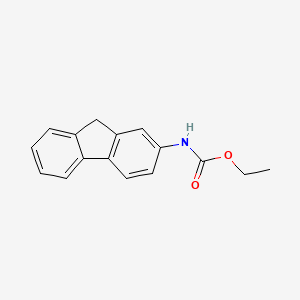
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine](/img/structure/B13136546.png)
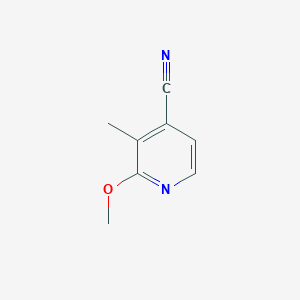
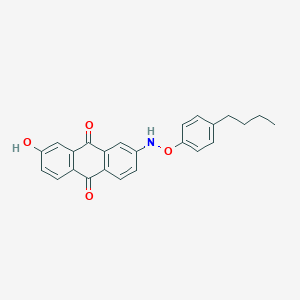
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
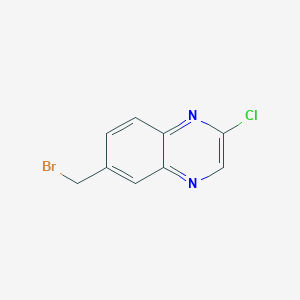
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
